molecular formula C19H15N3O4S B14072270 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide

4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide

Cat. No.: B14072270
M. Wt: 381.4 g/mol
InChI Key: IXCGJOWTTDCRDR-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is a complex organic compound characterized by the presence of acetamido, nitro, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of a thiophene-containing benzene derivative, followed by acetamidation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide
  • 4-acetamido-N-(2-nitro-5-(phenyl)phenyl)benzamide

Uniqueness

4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

4-acetamido-N-(2-nitro-5-thiophen-2-ylphenyl)benzamide

InChI

InChI=1S/C19H15N3O4S/c1-12(23)20-15-7-4-13(5-8-15)19(24)21-16-11-14(18-3-2-10-27-18)6-9-17(16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24)

InChI Key

IXCGJOWTTDCRDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)[N+](=O)[O-]

Origin of Product

United States

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